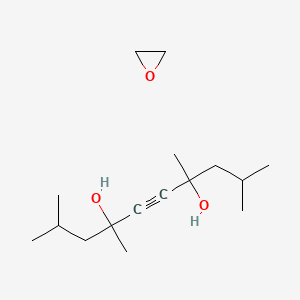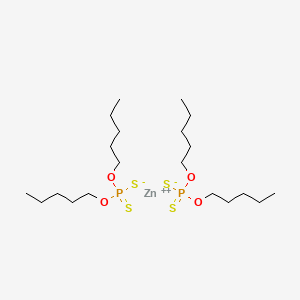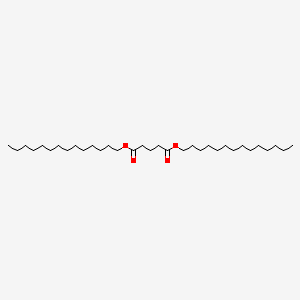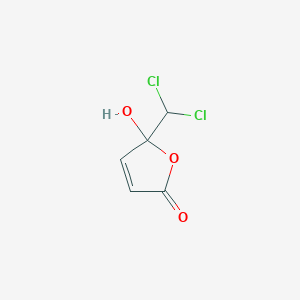
1-Hydroxy-2-dodecen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-dodecen-4-one is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of a hydroxyl group and a double bond within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-1-nonene with diketene in the presence of 4-dimethylaminopyridine as a catalyst. The reaction is carried out in anhydrous ether under a nitrogen atmosphere, resulting in the formation of a β-keto ester intermediate. This intermediate is then subjected to a Carroll rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2-dodecen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-dodecen-4-one.
Reduction: Formation of 1-hydroxy-2-dodecanone.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-dodecen-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-dodecen-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, affecting metabolic pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-dodecyl-4(1H)quinolone: Known for its high affinity inhibition of mitochondrial alternative NADH dehydrogenase.
2-Dodecen-1-yl-succinic anhydride: Used in the synthesis of chiral derivatives and lactones.
Uniqueness: 1-Hydroxy-2-dodecen-4-one is unique due to its specific structural features, such as the position of the hydroxyl group and the double bond, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
142450-03-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(E)-1-hydroxydodec-2-en-4-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10,13H,2-7,9,11H2,1H3/b10-8+ |
InChI-Schlüssel |
ITGRJDINKALNQA-CSKARUKUSA-N |
Isomerische SMILES |
CCCCCCCCC(=O)/C=C/CO |
Kanonische SMILES |
CCCCCCCCC(=O)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



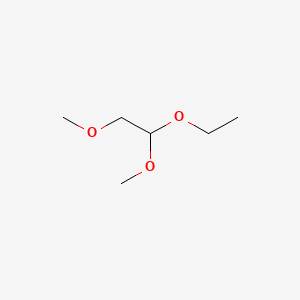
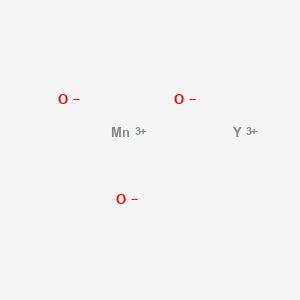
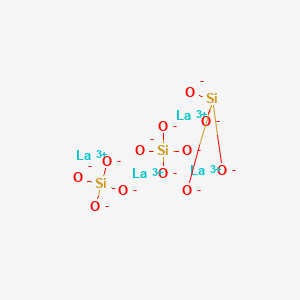
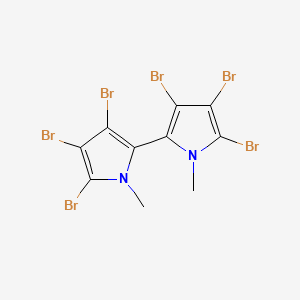
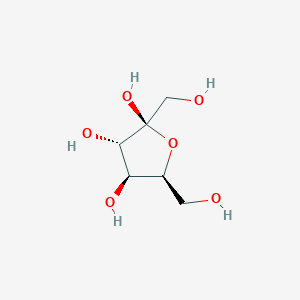

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)
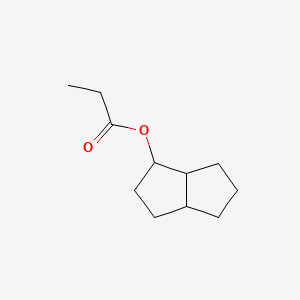
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
